Boc-D-tyr(2,6-CL2-bzl)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

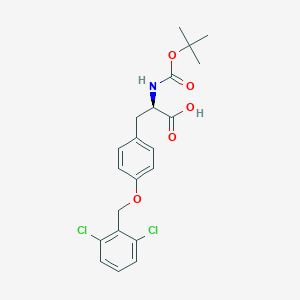

Boc-D-tyrosine(2,6-dichlorobenzyl)-OH is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its stability and the presence of the Boc (tert-butoxycarbonyl) protecting group. The 2,6-dichlorobenzyl group attached to the tyrosine residue enhances its chemical properties, making it useful in various synthetic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-tyrosine(2,6-dichlorobenzyl)-OH typically involves the protection of the amino group of D-tyrosine with a Boc group. This is followed by the introduction of the 2,6-dichlorobenzyl group to the phenolic hydroxyl group of tyrosine. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for Boc protection and 2,6-dichlorobenzyl chloride for the benzylation step.

Industrial Production Methods

In an industrial setting, the production of Boc-D-tyrosine(2,6-dichlorobenzyl)-OH is scaled up using similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

Boc-D-tyrosine(2,6-dichlorobenzyl)-OH undergoes various chemical reactions, including:

Substitution Reactions: The 2,6-dichlorobenzyl group can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Oxidation and Reduction Reactions: The phenolic hydroxyl group can undergo oxidation to form quinones or reduction to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride and alkyl halides are commonly used.

Deprotection Reactions: Trifluoroacetic acid in dichloromethane is a standard reagent.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

Major Products Formed

Substitution Reactions: Various substituted tyrosine derivatives.

Deprotection Reactions: D-tyrosine(2,6-dichlorobenzyl)-OH.

Oxidation and Reduction Reactions: Quinones and alcohols derived from the phenolic group.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Boc-D-tyr(2,6-CL2-bzl)-OH is utilized as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its structural modifications enhance drug efficacy and specificity, making it valuable for developing targeted therapies .

Neuropharmacology Studies

Research has highlighted its role in understanding neurotransmitter activity and receptor interactions. By modifying the compound, scientists can design novel therapeutic agents that better target specific receptors in the brain, potentially leading to advancements in treating conditions such as depression or anxiety .

Biochemical Research

Investigating Enzyme Interactions

In biochemical studies, this compound aids researchers in exploring enzyme interactions and protein functions. This understanding is vital for elucidating complex biological processes and developing enzyme inhibitors or activators .

Protein Structure Studies

The compound is also used in structural biology to investigate protein conformations and interactions. Its unique properties allow researchers to study how proteins fold and interact with other biomolecules, providing insights into disease mechanisms at the molecular level .

Organic Synthesis

Versatile Building Block

In organic chemistry, this compound serves as a versatile building block for synthesizing diverse chemical structures. This capability enables chemists to explore new compounds with potential therapeutic applications across various medical fields .

Peptide Synthesis Applications

The compound is frequently employed in peptide synthesis as a protective group. This application allows for selective reactions without interference from other functional groups, enhancing the efficiency of synthesizing complex peptides for drug development .

Material Science

Development of Advanced Materials

this compound's unique chemical properties make it suitable for developing advanced materials. These materials may include coatings or polymers that require specific chemical resistance or stability under various environmental conditions .

Analytical Chemistry

Quality Control Standards

In analytical chemistry, this compound is utilized as a standard in various analytical techniques. It plays a crucial role in the detection and quantification of tyrosine derivatives in pharmaceutical manufacturing, ensuring product quality and compliance with regulatory standards .

Case Study 1: Neuropharmacological Applications

A study investigated the potential of this compound derivatives as selective serotonin reuptake inhibitors (SSRIs). The modifications led to compounds with enhanced binding affinity to serotonin receptors compared to traditional SSRIs.

Case Study 2: Enzyme Inhibition Research

Research demonstrated that this compound derivatives could effectively inhibit certain enzymes involved in metabolic pathways related to cancer proliferation. The study showed a significant reduction in enzyme activity when treated with these compounds.

作用机制

The mechanism of action of Boc-D-tyrosine(2,6-dichlorobenzyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The 2,6-dichlorobenzyl group enhances the stability and reactivity of the tyrosine residue, facilitating its incorporation into peptides.

相似化合物的比较

Similar Compounds

Boc-D-tyrosine(benzyl)-OH: Similar structure but with a benzyl group instead of a 2,6-dichlorobenzyl group.

Boc-L-tyrosine(2,6-dichlorobenzyl)-OH: The L-isomer of the compound.

Fmoc-D-tyrosine(2,6-dichlorobenzyl)-OH: Uses a different protecting group (Fmoc) instead of Boc.

Uniqueness

Boc-D-tyrosine(2,6-dichlorobenzyl)-OH is unique due to the presence of the 2,6-dichlorobenzyl group, which provides enhanced chemical stability and reactivity compared to other tyrosine derivatives. This makes it particularly useful in complex peptide synthesis and other applications requiring high stability and specificity.

生物活性

Boc-D-Tyr(2,6-CL2-bzl)-OH, also known as N-tert-butoxycarbonyl-D-tyrosine 2,6-dichlorobenzyl ester, is a modified amino acid derivative that has garnered attention in biochemical and pharmaceutical research. Its structural modifications enhance its biological activity, making it a valuable compound for various applications, including peptide synthesis and drug development.

- Molecular Formula : C21H23Cl2NO5

- Molecular Weight : 440.32 g/mol

- Melting Point : 128-130°C

- Boiling Point : 594.0±50.0 °C (predicted)

- Density : 1.305±0.06 g/cm³ (predicted) .

This compound exhibits its biological activity primarily through its interactions with various biological targets:

- Antimicrobial Activity : Studies have shown that derivatives of tyrosine can exhibit significant antibacterial properties. For instance, peptides incorporating tyrosine derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the range of 1-8 µM .

- Cell Membrane Permeabilization : The compound has been noted for its ability to permeabilize bacterial membranes, which is crucial for its antimicrobial effectiveness. This property allows it to disrupt the integrity of bacterial cells rapidly, leading to cell death .

Biological Studies and Case Reports

Several studies have investigated the biological implications of this compound:

- In Vitro Studies : Research has indicated that this compound can influence various signaling pathways. Amino acid derivatives are known to affect the secretion of anabolic hormones and enhance mental performance during stress-related tasks .

- Peptide Synthesis Applications : The compound serves as a protective group in peptide synthesis, allowing for selective deprotection under mild conditions. This property is vital for creating complex peptide structures that are crucial in therapeutic applications .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds suggest that modifications like those present in this compound can lead to enhanced bioavailability and modified clearance rates in biological systems .

Data Table: Biological Activity Overview

属性

IUPAC Name |

(2R)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2NO5/c1-21(2,3)29-20(27)24-18(19(25)26)11-13-7-9-14(10-8-13)28-12-15-16(22)5-4-6-17(15)23/h4-10,18H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODHIGHXRDNRPP-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。